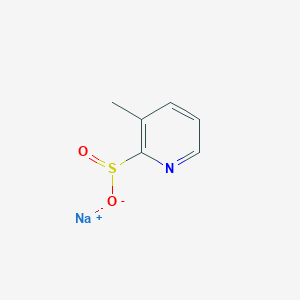

Sodium 3-methylpyridine-2-sulfinate

Description

The Evolving Landscape of Organosulfur Compounds and Pyridine (B92270) Derivatives in Chemical Research

Organosulfur compounds have shed their historical reputation for being malodorous and challenging to handle, transforming into indispensable tools for chemists. Their unique electronic properties and versatile reactivity have led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A review of synthetic applications highlights the multifaceted nature of sodium sulfinates (RSO2Na), which can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. nih.govrsc.org This versatility allows for the construction of crucial S-S, N-S, and C-S bonds. nih.govrsc.orgrsc.org

Concurrently, the pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast range of biologically active molecules and functional materials. nih.govrsc.org The direct functionalization of pyridines is a key strategy for the efficient synthesis and late-stage modification of complex molecules. nih.gov However, traditional methods for creating certain carbon-carbon bonds with pyridines, such as the Suzuki-Miyaura cross-coupling, often face challenges. rsc.org

Significance of Sodium 3-Methylpyridine-2-Sulfinate within the Pyridyl Sulfinate Class

It is at the intersection of these two chemical domains that pyridyl sulfinates, and specifically this compound, have garnered significant attention. Pyridine sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering a solution to the limitations of traditional methods that often use unstable or inefficient boronic acids. rsc.orgnih.gov These sulfinate reagents are noted for being straightforward to prepare and stable, leading to efficient reactions. acs.org

This compound, a specific member of this class, offers the combined benefits of the pyridine scaffold and the sulfinate functional group. The presence of the methyl group on the pyridine ring can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its reactivity and selectivity in chemical transformations.

Current Research Trajectories and Academic Importance of this compound

Current research is actively exploring the full potential of pyridyl sulfinates. Mechanistic studies are underway to gain a deeper understanding of their behavior in palladium-catalyzed reactions, which is crucial for optimizing existing methods and developing new transformations. acs.org The development of new synthetic routes to structurally diverse sodium sulfinates is also an active area of investigation. nih.gov

The academic importance of this compound lies in its role as a key building block and reagent. Its application in the synthesis of medicinally relevant molecules has been demonstrated, showcasing its practical utility in drug discovery. nih.gov As researchers continue to push the boundaries of organic synthesis, the demand for versatile and reliable reagents like this compound is expected to grow, ensuring its continued relevance in the field.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2097773-43-6 | bldpharm.comstartbioscience.com.br |

| Molecular Formula | C6H6NNaO2S | bldpharm.com |

| Molecular Weight | 179.17 g/mol | bldpharm.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| Purity | ≥95% | biocompare.com |

| Melting Point | 283.0 to 287.0 °C | tcichemicals.com |

| Storage | Inert atmosphere, room temperature | bldpharm.com |

Properties

IUPAC Name |

sodium;3-methylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILBQIYGJHQNZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium 3 Methylpyridine 2 Sulfinate and Analogues

Direct Synthesis Approaches to Pyridyl Sulfinates

Direct synthetic routes offer a straightforward pathway to pyridyl sulfinates, often involving the reduction of readily available precursors or the oxidation of others. These methods are prized for their efficiency and atom economy.

Reduction Strategies for Pyridine-Sulfonyl Chlorides

A common and effective method for the preparation of sulfinates is the reduction of their corresponding sulfonyl chlorides. nih.govresearchgate.net This transformation can be achieved using various reducing agents. For instance, the reduction of pyridine-sulfonyl chlorides provides a direct route to the desired sodium pyridyl sulfinates. While specific examples for 3-methylpyridine-2-sulfonyl chloride are not detailed in the provided results, the general principle of reducing sulfonyl chlorides is a well-established synthetic strategy. researchgate.net The choice of reducing agent is crucial to prevent over-reduction to the corresponding thiol.

Oxidative Routes from Pyridine (B92270) Thiols

An alternative direct approach involves the oxidation of pyridine thiols. nih.govrsc.org This method is particularly useful when the corresponding thiol is more accessible than the sulfonyl chloride. The oxidation can be carried out using various oxidizing agents, with hydrogen peroxide often being a preferred reagent due to its clean byproducts (water). nih.govgoogle.comyoutube.comrsc.orglibretexts.org For example, the oxidation of the corresponding pyridine thiol using a mixture of sodium hydroxide (B78521) and hydrogen peroxide is a viable route for preparing pyridine sulfinates. rsc.org This method's applicability to a range of substituted pyridines suggests its potential for the synthesis of sodium 3-methylpyridine-2-sulfinate. rsc.org

Employing Sulfur Dioxide Surrogates in Pyridyl Sulfinate Formation

The use of gaseous sulfur dioxide in chemical synthesis presents significant handling challenges due to its toxicity and gaseous nature. rsc.orgnih.gov To circumvent these issues, stable, solid sulfur dioxide surrogates have been developed and are increasingly employed in the formation of sulfinates. rsc.orgnih.govorganic-chemistry.orgd-nb.info

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This commercially available, bench-stable solid serves as an excellent surrogate for SO2. rsc.orgorganic-chemistry.orgacs.org The general strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from a pyridine, with DABSO to generate the corresponding metal sulfinate in situ. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov This intermediate can then be used directly or isolated as the sodium salt.

Sodium Dithionite (B78146) (Na₂S₂O₄) : Sodium dithionite is another effective and inexpensive SO2 surrogate. nih.govrsc.org It can be used in the sulfinatodehalogenation of halo-substituted pyridines to produce the desired pyridyl sulfinate. rsc.org This method is particularly attractive for its mild reaction conditions.

Sodium Metabisulfite (B1197395) (Na₂S₂O₅) : As a readily available and inexpensive solid, sodium metabisulfite represents a practical alternative to gaseous SO2. nih.govnih.govrsc.org It can be used to generate sulfur dioxide in situ under acidic conditions, which can then react with a suitable pyridine precursor to form the sulfinate. nih.gov Recent advancements have highlighted its use in various sulfonylation reactions, often proceeding through radical pathways. rsc.org

| SO2 Surrogate | Key Features |

| DABSO | Bench-stable solid, commercially available, good for in situ generation of sulfinates with organometallics. rsc.orgorganic-chemistry.orgacs.org |

| Sodium Dithionite | Inexpensive, effective for sulfinatodehalogenation reactions. nih.govrsc.org |

| Sodium Metabisulfite | Inexpensive, generates SO2 in situ, practical for large-scale synthesis. nih.govnih.govrsc.org |

Precursor-Based Synthetic Pathways

Precursor-based methods offer a more indirect but often highly versatile approach to pyridyl sulfinates. These strategies involve the synthesis of a stable precursor molecule that can be "unmasked" under specific conditions to release the desired sulfinate.

Utility of β-Ester Sulfones as Masked Pyridyl Sulfinate Precursors

β-Ester sulfones have emerged as effective "masked" precursors for aryl and heteroaryl sulfinates. nih.govacs.org This strategy avoids the direct isolation of often hygroscopic and unstable sulfinate salts. nih.gov The β-ester sulfone can be synthesized and purified, and then, in a subsequent step, treated with a base to eliminate the ester group and generate the sulfinate anion in situ. nih.govacs.org This approach offers significant advantages in terms of handling and purification. The generation of sulfones from β-sulfinyl esters under redox-neutral conditions has also been reported, further highlighting the versatility of these types of precursors. rsc.org

Copper-Catalyzed Coupling Procedures for Masked (Hetero)Aryl Sulfinates

Copper-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of masked (hetero)aryl sulfinates. nih.govacs.org A notable example is the coupling of (hetero)aryl halides with a commercially available sulfonylation reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS). nih.govacs.org This reaction, facilitated by a substoichiometric amount of a copper salt, proceeds under mild, base-free conditions to afford β-ester (hetero)aryl sulfones. nih.govacs.org These masked sulfinates can then be unmasked as needed. The development of a tert-butyl ester variant of the SMOPS reagent has expanded the substrate scope to include aryl bromides. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| (Hetero)aryl Iodide | SMOPS | Substoichiometric Copper Salt | β-Ester (Hetero)aryl Sulfone nih.govacs.org |

| Aryl Bromide | STOPS (tert-butyl ester variant) | Substoichiometric Copper Salt | β-Ester Aryl Sulfone nih.gov |

This copper-catalyzed methodology provides a robust and flexible route to a wide range of masked sulfinates, which are valuable intermediates for the synthesis of diverse sulfonyl-containing molecules. nih.govnih.govresearchgate.netorganic-chemistry.org

Electrochemical Synthesis Routes for Sodium Sulfinates

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical redox methods for preparing sodium sulfinates and their derivatives. eurekaselect.com This approach utilizes electric current to drive redox reactions, often eliminating the need for harsh chemical oxidants or reductants. eurekaselect.com The electrochemical generation of sulfonyl radicals from sodium sulfinates is a key strategy, enabling the formation of a variety of valuable sulfur-containing compounds. eurekaselect.com

Electrosynthesis offers a high degree of control over reaction conditions and can often be performed in simple, undivided cells at room temperature. acs.orgacs.org For instance, the synthesis of sulfonamides has been achieved through the electrochemical oxidative amination of sodium sulfinates. acs.orgnih.gov One efficient method employs a substoichiometric amount of ammonium (B1175870) iodide (NH₄I), which acts as both a redox catalyst and a supporting electrolyte, avoiding the need for additional conducting salts. acs.org This process has shown compatibility with a wide range of amines and is scalable, highlighting its practicality. acs.org Similarly, using sodium iodide (NaI) in water as an electrolyte has proven effective for the electrosynthesis of arylsulfonamides from amines and sodium sulfinates. nih.gov

Recent advancements have also focused on the direct electrochemical synthesis of various sulfones. acs.org A method using a direct current in an undivided cell with graphite (B72142) carbon electrodes allows for the synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins in high yields at room temperature. acs.org This technique is notable for avoiding the use of harmful oxidants and transition metals, presenting an environmentally friendly pathway to diverse sulfone compounds. acs.org

Mechanistic studies suggest that these electrochemical reactions often proceed via the formation of sulfonyl radicals through oxidation. rsc.org These highly reactive intermediates can then engage in various bond-forming reactions, including S-C, S-N, S-O, and S-S bonds, leading to the synthesis of sulfones, sulfonamides, and esters. eurekaselect.comrsc.org

| Product Type | Starting Materials | Electrochemical System Details | Key Features | Reference |

|---|---|---|---|---|

| Sulfonamides | Sodium Sulfinates, Amines | Undivided cell, NH₄I (redox catalyst and electrolyte) | Avoids external oxidants, scalable. | acs.org |

| Arylsulfonamides | Sodium Sulfinates, Amines | H₂O-NaI as electrolyte solution, room temperature. | Effective for a variety of amines. | nih.gov |

| Vinyl, Alkyl, and Allyl Sulfones | Sodium Sulfinates, Olefins | Undivided cell, graphite carbon electrodes, direct current. | No additional harmful oxidants or transition metals required. | acs.org |

| Sulfinic and Sulfonic Esters | Sulfonyl Hydrazides, Trialkyl Orthoformate/Alkyl Alcohols | Constant current (5-15 mA) in DMF or alkyl alcohol solvents. | Forms sulfonyl radicals via electrochemical oxidation. | rsc.org |

Sustainable and Green Chemistry Aspects in Pyridyl Sulfinate Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, including pyridyl sulfinates, to minimize environmental impact. researchgate.net This involves the development of protocols that are highly efficient and environmentally benign. Key strategies include the use of greener solvents, the reduction of derivatives and waste, and the utilization of renewable resources. nih.govyoutube.com

A primary focus of green chemistry is the replacement of hazardous organic solvents with environmentally friendly alternatives. youtube.com Water is considered the ultimate green solvent, and significant progress has been made in developing water-compatible reactions. youtube.comsioc-journal.cn For example, a green and efficient method for synthesizing sulfinamides involves the oxidation of sulfenamides using Selectfluor in water, proceeding smoothly under additive-free conditions. sioc-journal.cn This approach not only simplifies the process but also reduces the environmental burden associated with volatile organic solvents.

Improving atom economy is another cornerstone of green chemistry, aiming to maximize the incorporation of starting materials into the final product, thus minimizing waste. youtube.com The redesign of the ibuprofen (B1674241) synthesis, which significantly improved atom economy from 40% to nearly 80%, serves as a prime example of this principle in action. youtube.com Such strategies encourage the design of more direct synthetic routes with fewer steps, often employing catalytic reagents instead of stoichiometric ones. youtube.com

In the context of sulfinate chemistry, researchers are exploring stable and non-toxic alternatives to traditional reagents. Thiosulfonates, for instance, have been proposed as stable and less toxic alternatives to metal sulfinate salts which might be derived from toxic sulfur dioxide. acs.org

The transition to renewable feedstocks from biomass is a critical frontier for making chemical synthesis more sustainable. youtube.com This involves either creating existing molecules from bio-based sources or developing new platform chemicals from biomass. youtube.com While specific applications to this compound are still emerging, the broader trends in green chemistry provide a clear roadmap for future research. This includes the potential application of biocatalysis, where enzymes operate under mild conditions in water with high selectivity, offering an ideal green chemistry tool. rsc.orgresearchgate.net The use of enzymes like transaminases has already demonstrated significant benefits in pharmaceutical manufacturing, such as reducing waste and improving yield and purity. rsc.org

| Green Chemistry Principle | Application in Sulfinate/Related Synthesis | Benefits | Reference |

|---|---|---|---|

| Use of Safer Solvents | Synthesis of sulfinamides via oxidation in water. | Avoids volatile organic compounds, additive-free conditions. | sioc-journal.cn |

| Improved Atom Economy | Redesigned ibuprofen synthesis to nearly 80% atom economy. | Reduces waste at the molecular level by using catalytic reagents. | youtube.com |

| Use of Safer Reagents | Using thiosulfonates as stable, non-toxic alternatives to some metal sulfinate salts. | Reduces toxicity and handling risks. | acs.org |

| Biocatalysis | Engineered transaminase enzyme used in the synthesis of a diabetes medication. | Eliminated need for specialized equipment, reduced waste by 19%, improved yield. | rsc.org |

Elucidation of Complex Reaction Mechanisms Involving Sodium 3 Methylpyridine 2 Sulfinate

Mechanistic Insights into Transition Metal-Catalyzed Cross-Coupling Reactions

Sodium 3-methylpyridine-2-sulfinate and its parent compound, sodium pyridine-2-sulfinate, have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a superior alternative to the often problematic pyridine-2-boronic acids. tcichemicals.comrsc.org These sulfinate salts are stable, easy to prepare, and exhibit broad applicability in the synthesis of biaryl and heteroaryl-aryl compounds, which are significant in medicinal chemistry. rsc.orgnih.govsigmaaldrich.com

Detailed Analysis of Palladium-Catalyzed Desulfinative Coupling Pathways

The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl sulfinate salt with an aryl halide involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlumenlearning.com

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. nih.govlumenlearning.com

The next crucial step is transmetalation , where the sulfinate salt transfers its organic group to the palladium center. nih.gov For pyridine-2-sulfinates, this step leads to the formation of a chelated Pd(II) sulfinate complex. nih.govacs.org This intermediate then undergoes extrusion of sulfur dioxide (SO₂), a key feature of desulfinative couplings, to generate a palladium-aryl intermediate. nih.govnih.gov

Finally, reductive elimination from this intermediate yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlumenlearning.com

Mechanistic studies have revealed that the nature of the sulfinate coupling partner can significantly influence the rate-determining step of the catalytic cycle. For carbocyclic sulfinates, transmetalation is often the turnover-limiting step, with the aryl bromide oxidative addition complex being the resting state of the catalyst. nih.gov In contrast, for pyridine-2-sulfinate, the formation of a stable, chelated Pd(II) sulfinate complex after transmetalation makes the subsequent loss of SO₂ from this complex the rate-limiting step. nih.govacs.org

The basic additive, often potassium carbonate, plays a dual role in these reactions. It is crucial for trapping the liberated sulfur dioxide and the potassium cation can facilitate the transmetalation step. nih.gov

Investigation of Competitive Reaction Channels (e.g., SNAr vs. Desulfinative Coupling)

While desulfinative coupling is the primary pathway, the potential for competitive reactions such as Nucleophilic Aromatic Substitution (SNAr) exists, particularly with electron-deficient substrates. However, studies have shown that desulfinative cross-coupling is generally favored. For instance, electron-deficient sulfonylated pyridines were found to be poor substrates for SNAr reactions. concordia.ca The choice of catalyst, ligands, and reaction conditions can be optimized to steer the reaction selectively towards the desired desulfinative coupling pathway.

Radical-Mediated Processes and Single-Electron Transfer (SET) Pathways in Sulfinate Reactivity

Sodium sulfinates, including pyridyl derivatives, are not only participants in two-electron pathways like palladium-catalyzed cross-couplings but are also versatile precursors for radical species. researchgate.net They can engage in single-electron transfer (SET) processes, leading to the formation of sulfonyl radicals. rsc.orgnih.gov

These reactions are often initiated by photoredox catalysis or other radical initiators. researchgate.netresearchgate.net Upon SET from the sulfinate to a suitable acceptor, a sulfonyl radical is generated. This highly reactive intermediate can then participate in a variety of transformations, including addition to alkenes or arenes. researchgate.netnih.gov

For example, in the presence of an N-amidopyridinium salt, sulfinates can form an electron donor-acceptor (EDA) complex. rsc.orgresearchgate.net Upon visible light irradiation, this complex can undergo an intermolecular SET to generate a sulfonyl radical. rsc.orgnih.gov This radical can then add to an alkene, and the resulting alkyl radical can subsequently react with the pyridinium (B92312) salt, leading to a three-component sulfonative pyridylation of the alkene. rsc.orgnih.gov This radical pathway provides access to products that are complementary to those obtained through two-electron pathways. rsc.org

The quantum yield of some of these radical chain reactions can be greater than one, indicating a productive radical chain process is in operation. nih.gov

Divergent Reactivity Profiles of Sulfinate Salts as Nucleophilic and Electrophilic Partners

Sulfinate salts exhibit remarkable divergent reactivity, capable of acting as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. concordia.carsc.orgrsc.org

As nucleophiles , the sulfinate anion can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com This is the role it plays in the transmetalation step of palladium-catalyzed cross-coupling reactions, where it effectively acts as a nucleophilic coupling partner. rsc.orgnih.gov

Conversely, sulfinates can also serve as precursors to electrophilic species. For instance, under certain oxidative conditions or through radical pathways, the sulfur center can become electrophilic. rsc.orgrsc.org The formation of a sulfonyl radical (RSO₂•) generates a species that can react with nucleophiles. nih.gov

This dual reactivity allows for the development of divergent synthetic strategies from the same starting materials. rsc.orgrsc.org By controlling the reaction conditions—such as the presence or absence of a transition metal catalyst, a base, or light—one can selectively favor either a two-electron (nucleophilic) or a one-electron (radical/electrophilic) pathway. rsc.orgresearchgate.net For example, the base-catalyzed reaction of a sulfinate with an N-amidopyridinium salt can lead to direct C4-sulfonylation of the pyridine (B92270) via a two-electron pathway, whereas visible light irradiation of the same starting materials can trigger a radical-mediated three-component reaction with an alkene. rsc.org

Regiochemical and Stereochemical Control in Pyridyl Sulfinate Transformations

The regioselectivity of reactions involving pyridyl sulfinates is a critical aspect of their synthetic utility. In palladium-catalyzed cross-coupling reactions, the regiochemistry is primarily determined by the position of the sulfinate group on the pyridine ring. For instance, a 2-pyridyl sulfinate will lead to the formation of a bond at the 2-position of the pyridine.

In radical-mediated reactions, the regioselectivity can be more complex and is influenced by both steric and electronic factors. For example, in the sulfonative pyridylation of alkenes initiated by the EDA complex of a sulfinate and an N-amidopyridinium salt, the reaction often exhibits excellent C4-positional selectivity on the pyridine scaffold. rsc.org Density functional theory (DFT) calculations have been employed to understand and predict the observed regioselectivity in these radical pathways. nih.gov

Stereochemical control in reactions involving pyridyl sulfinates is an emerging area of research. Enantioselective pyridinylation reactions are of significant interest for the synthesis of chiral compounds with pharmaceutical applications. researchgate.net While the initial focus has been on achieving high yields and regioselectivity, the development of catalytic asymmetric methods involving pyridyl sulfinates or their reaction partners is a key objective for future research.

Strategic Applications in Contemporary Organic Synthesis

C-C Bond Formation Reactions Utilizing Pyridyl Sulfinates

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for constructing the complex molecular frameworks of pharmaceuticals and materials. Pyridyl sulfinates, including the 3-methyl derivative, have proven to be highly effective nucleophilic partners in these transformations.

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, but its application to pyridine-containing structures has been challenging. rsc.org Pyridine-2-boronic acids, the traditional nucleophilic partners, are often difficult to prepare, unstable, and can exhibit low reactivity. rsc.orgrsc.org

Sodium pyridylsulfinates have emerged as superior alternatives. rsc.orgtcichemicals.com These sulfinate salts are typically stable, crystalline solids that are straightforward to handle and store. nih.gov They participate readily in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides, overcoming many of the limitations associated with their boronic acid counterparts. rsc.orgnih.gov The reactions generally tolerate a variety of functional groups, such as ketones and esters, making them highly valuable for the synthesis of complex, medicinally relevant molecules. tcichemicals.com

Table 1: Representative Suzuki-Miyaura Type Coupling of Pyridyl Sulfinates with Aryl Halides Data derived from studies on various pyridine (B92270) sulfinates, representative of the general class of compounds.

| Pyridyl Sulfinate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Sodium pyridine-2-sulfinate | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 95 |

| Sodium pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 95 |

| Sodium 3-methylpyridine-2-sulfinate | 2-Bromopyridine | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Toluene | 85 |

| Sodium 4-methylpyridine-2-sulfinate | 4-Bromoacetophenone | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 91 |

Desulfinative Coupling with Diverse (Hetero)Aryl Halides

A key feature of the reactivity of pyridyl sulfinates is their participation in desulfinative cross-coupling reactions. tcichemicals.com The general mechanism for this palladium-catalyzed process involves several key steps. nih.gov Initially, the Pd(0) active catalyst undergoes oxidative addition with the (hetero)aryl halide. This is followed by a transmetalation step where the sulfinate salt displaces the halide on the palladium center. The resulting palladium-sulfinate intermediate then extrudes sulfur dioxide (SO₂), and a final reductive elimination step yields the desired biaryl product and regenerates the Pd(0) catalyst. nih.gov

This desulfinative strategy has proven effective for coupling with a broad array of aryl and heteroaryl halides, demonstrating the versatility of pyridyl sulfinates as nucleophilic coupling partners. rsc.org

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. While MCRs are a significant area of synthetic chemistry, the specific use of this compound as a building block in such reactions for C-C bond formation is not extensively documented in the reviewed scientific literature. researchgate.net However, the sulfinate functional group's ability to generate sulfonyl radicals does allow its participation in certain three-component reactions that form C-S bonds, as detailed in the following section. researchgate.netnih.gov

Controlled Synthesis of Organosulfur Functional Groups

This compound is a valuable precursor for the synthesis of various organosulfur compounds, particularly sulfones and sulfides. rsc.org Depending on the reaction conditions, it can act as a source of sulfonyl or sulfenyl moieties. rsc.org

Sulfones are a critical functional group in medicinal chemistry. Sodium sulfinates are common starting materials for their synthesis. rsc.org One direct method is the S-alkylation of the sulfinate salt with an alkyl halide, which proceeds under phase-transfer catalysis to afford the corresponding sulfone in good yields. organic-chemistry.org

More advanced strategies have been developed, including a visible-light-induced, catalyst-free, three-component reaction that provides facile access to β-pyridyl alkyl sulfones. nih.gov In this process, an N-amidopyridinium salt, a sulfinate, and an alkene react to form the desired product. This reaction proceeds through the formation of an electron donor-acceptor complex between the pyridinium (B92312) salt and the sulfinate, which upon exposure to visible light, generates a sulfonyl radical that engages in the three-component coupling. nih.gov This method is notable for its mild conditions and avoidance of transition-metal catalysts.

Table 2: Three-Component Synthesis of β-Pyridyl Alkyl Sulfones Data based on the visible-light-mediated reaction of N-amidopyridinium salts, sulfinates, and alkenes. nih.gov

| N-Amidopyridinium Salt | Sulfinate | Alkene | Solvent | Yield (%) |

| C4-CN Pyridinium | Sodium phenylsulfinate | Styrene | DMF | 85 |

| C4-CN Pyridinium | Sodium p-tolylsulfinate | 4-Methylstyrene | DMF | 88 |

| C4-CN Pyridinium | Sodium 2-naphthalenesulfinate | 4-Chlorostyrene | DMF | 76 |

| C4-CO₂Me Pyridinium | Sodium phenylsulfinate | 1-Octene | DMF | 75 |

Synthetic Routes to Sulfides

The synthesis of aryl sulfides (thioethers) from sodium aryl sulfinates represents an important transformation, as it allows sulfinates to serve as stable, odorless, and non-toxic surrogates for volatile and pungent thiols. tandfonline.com The conversion of the sulfinate group (R-SO₂Na) to a sulfide (B99878) (R-S-R') is achieved through methods that generate a sulfenylating (R-S-) species. rsc.orgtandfonline.com

One prominent strategy is the direct C-H aryl-sulfenylation, where the sodium aryl sulfinate acts as the source of the arylthio group. tandfonline.com This type of reaction is often achieved using a reducing system, such as tetrabutylammonium (B224687) iodide (TBAI) with an acid, which facilitates the transformation of the sulfinate into a reactive intermediate capable of forming a C-S bond. researchgate.net This approach avoids the direct use of thiols and provides a practical route to synthetically valuable aryl thioethers. tandfonline.com

Preparation of Sulfonamides

The synthesis of sulfonamides, a critical functional group in many pharmaceutical agents, can be efficiently achieved using sodium sulfinates. rsc.orgresearchgate.net One prominent method involves an iodine-mediated reaction between a sodium sulfinate and an amine in an aqueous medium at room temperature. rsc.orgresearchgate.net This approach is lauded for its convenience and environmentally friendly nature, offering a straightforward purification process for the desired sulfonamide products. rsc.orgresearchgate.net

Another effective protocol utilizes ammonium (B1175870) iodide (NH4I) to mediate the reaction between sodium sulfinates and various amines, including primary, secondary, and heterocyclic amines like imidazole (B134444) and pyrazole. nih.gov This method demonstrates broad substrate scope and provides good to excellent yields of a diverse array of sulfonamides. nih.gov The reaction is typically conducted in acetonitrile (B52724) at an elevated temperature. nih.gov The proposed mechanism for iodine-mediated reactions suggests the initial formation of a sulfonyl iodide intermediate, which then undergoes homolysis to produce a sulfonyl radical that couples with the amine. researchgate.net

Table 1: Comparison of Methods for Sulfonamide Synthesis

| Method | Reagents | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|

| Iodine-mediated | I2, Amine | Water | Room Temperature | Environmentally friendly, easy purification rsc.orgresearchgate.net |

| Ammonium Iodide-mediated | NH4I, Amine | Acetonitrile | 80 °C | Broad substrate scope, good yields nih.gov |

Generation of Thiosulfonates

Sodium sulfinates are valuable precursors for the synthesis of thiosulfonates, compounds with notable biological activity and applications in materials science. nih.gov Several methods have been developed for this transformation.

One approach involves the BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates, which produces both symmetrical and unsymmetrical thiosulfonates in good yields with good functional group tolerance. nih.gov Another set of methods relies on the coupling of thiols with sodium sulfinates. For instance, a CuI–Phen·H2O catalyzed reaction and an FeCl3-catalyzed reaction have both proven effective for synthesizing a wide variety of symmetrical and unsymmetrical thiosulfonates. nih.gov

A catalyst-free method for the synthesis of symmetrical and unsymmetrical thiosulfonates has also been reported, which proceeds in water. researchgate.net This environmentally benign approach is notable for its mild conditions and short reaction times. researchgate.netresearchgate.net Furthermore, hydroiodic acid can mediate the controllable and rapid synthesis of thiosulfonates from sodium sulfinates in a mixture of ethanol (B145695) and water. researchgate.net

Table 2: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Method | Key Reagents/Catalysts | Reaction Conditions | Scope |

|---|---|---|---|

| BF3·OEt2-mediated coupling | BF3·OEt2 | Mild | Symmetrical and unsymmetrical thiosulfonates nih.gov |

| CuI-catalyzed coupling | Thiol, CuI–Phen·H2O | Aerobic | Symmetrical and unsymmetrical thiosulfonates nih.gov |

| FeCl3-catalyzed coupling | Thiol, FeCl3 | Aerobic | Symmetrical and unsymmetrical thiosulfonates nih.gov |

| Catalyst-free | Water | Mild | Symmetrical and unsymmetrical thiosulfonates researchgate.net |

| Hydroiodic acid-mediated | HI | Mild | Symmetrical thiosulfonates researchgate.net |

Late-Stage Functionalization and Diversification in Complex Molecule Synthesis

The ability to introduce functional groups into complex molecules at a late stage of a synthesis is a powerful strategy in drug discovery and development. nih.gov Sodium sulfinates, as precursors to sulfonyl radicals, can participate in such late-stage functionalization reactions. rsc.org These reactions allow for the diversification of drug candidates, potentially leading to improved potency, selectivity, or pharmacokinetic properties. nih.gov The generation of sulfonyl radicals from sodium sulfinates can be achieved under various conditions, including photoredox catalysis, enabling site-selective C-H sulfonylation. rsc.org This approach allows for the direct installation of the sulfonyl group onto complex scaffolds, bypassing the need for lengthy de novo syntheses. nih.gov

Construction of Pyridine-Based Scaffolds and Ligands (e.g., Bipyridine Derivatives)

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science, with bipyridine units being particularly important as ligands in catalysis and functional materials. researchgate.netresearchgate.netresearchgate.net this compound serves as a key reagent in the construction of these valuable scaffolds.

One notable application is in palladium-catalyzed cross-coupling reactions. For example, 2-pyridyl sulfinate salts, such as the sodium salt, have been shown to be effective coupling partners with bromopyridines to synthesize a broad range of bipyridine derivatives. researchgate.net This method is applicable to medicinally relevant molecules and library synthesis. researchgate.net

Negishi cross-coupling is another powerful tool for preparing bipyridines, known for its high yields and mild reaction conditions. orgsyn.org While this typically involves pyridyl zinc halides, the versatility of palladium catalysis allows for the use of various coupling partners, including sulfinate salts, to access diverse pyridine-containing structures. researchgate.netorgsyn.org The pyridine scaffold's prevalence in FDA-approved drugs underscores the importance of synthetic methods for its construction and functionalization. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation of 3 Methylpyridine 2 Sulfinate

Ligand Behavior and Chelation Properties of the 3-Methylpyridine-2-Sulfinate Anion

The 3-methylpyridine-2-sulfinate anion typically acts as a versatile ligand, capable of coordinating to metal centers through multiple donor atoms. Its coordination behavior is primarily dictated by the presence of the pyridine (B92270) nitrogen atom and the oxygen or sulfur atoms of the sulfinate group. This allows for several potential coordination modes, including monodentate and bidentate chelation.

In its most common bidentate chelation mode, the anion forms a stable five-membered ring with a metal cation by coordinating through the pyridine nitrogen and one of the oxygen atoms of the sulfinate group. This N,O-chelation is a well-established coordination motif for related pyridine-carboxylate and pyridine-sulfonate ligands and is anticipated to be the predominant mode for 3-methylpyridine-2-sulfinate as well.

The presence of the methyl group at the 3-position of the pyridine ring can sterically influence the coordination environment but is not expected to prevent the formation of chelate complexes. The electronic effect of the methyl group, being weakly electron-donating, may slightly increase the basicity of the pyridine nitrogen, potentially enhancing its coordinating ability compared to the unsubstituted pyridine-2-sulfinate.

While less common, coordination through the sulfur atom of the sulfinate group, either in a monodentate or bridging fashion, cannot be entirely ruled out, especially with soft metal ions. The versatility in coordination modes makes the 3-methylpyridine-2-sulfinate anion a compelling ligand for creating diverse metal complex architectures.

Formation and Characterization of Metal Coordination Compounds

The formation of metal complexes with the 3-methylpyridine-2-sulfinate anion can be achieved through standard synthetic methodologies, typically involving the reaction of a soluble salt of the ligand, such as sodium 3-methylpyridine-2-sulfinate, with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

Interactive Data Table: Spectroscopic and Analytical Data for Pyridine Derivative Complexes

| Compound/Complex Type | Metal Ion | Coordination Mode | Key Spectroscopic Data | Reference |

| [Cu(2-X-3-CH₃py)₂X'₂] | Copper(II) | N-coordination | Varies with halide | rsc.org |

| [Pd(L)Cl₂] (L=pyridine deriv.) | Palladium(II) | Bidentate (N,N) | Distorted square planar | elsevierpure.com |

| [Eu(III) complexes] | Europium(III) | Varies | Luminescent | nih.gov |

| Pyridine Sulfinates | Palladium(II) | Used in catalysis | N/A | tcichemicals.comrsc.org |

Transition metal complexes of pyridine derivatives have been extensively studied. While specific data for 3-methylpyridine-2-sulfinate complexes are limited, insights can be drawn from related systems.

Palladium(II) Complexes: Palladium(II) complexes with pyridine-based ligands are of significant interest due to their catalytic applications, particularly in cross-coupling reactions. tcichemicals.comrsc.org The 3-methylpyridine-2-sulfinate ligand is expected to form stable, square planar complexes with Palladium(II), likely involving N,O-chelation. The characterization of such complexes would typically involve techniques like ¹H and ¹³C NMR spectroscopy to confirm the coordination of the ligand, and single-crystal X-ray diffraction to determine the precise coordination geometry. While pyridine sulfinates are widely used as reagents in palladium-catalyzed reactions, the focus has been on their role as nucleophilic partners rather than as stable ligands in isolated catalytic species. rsc.org

Copper(II) Complexes: Copper(II) readily forms complexes with a variety of pyridine-containing ligands. Research on complexes of 2-halo-3-methylpyridine with copper(II) halides has shown the formation of trans-ligand compounds with varying coordination geometries depending on the halide ions. rsc.org For the 3-methylpyridine-2-sulfinate ligand, a distorted square planar or square pyramidal geometry around the Copper(II) center is anticipated, with the ligand acting as a bidentate N,O-donor. Spectroscopic characterization would involve UV-Vis spectroscopy, which typically shows d-d transitions in the visible region, and EPR spectroscopy to probe the paramagnetic nature of the Cu(II) center.

The coordination chemistry of lanthanide ions with pyridine-based ligands is driven by the potential for creating highly luminescent materials. nih.gov The 3-methylpyridine-2-sulfinate anion can act as an "antenna" ligand, absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

For Europium(III), complexation with 3-methylpyridine-2-sulfinate would be expected to yield complexes exhibiting the characteristic red luminescence of the Eu(III) ion. The coordination number of lanthanide ions is typically high (8 or 9), and therefore, multiple sulfinate ligands or a combination of the sulfinate and solvent molecules would coordinate to the metal center. The characterization of these complexes would heavily rely on luminescence spectroscopy, including the measurement of emission spectra and excited-state lifetimes, to evaluate their efficiency as light-emitting materials.

Influence of Ligand Substituents on Coordination Geometry and Electronic Properties

The substituents on the pyridine ring and the sulfinate group can significantly influence the coordination geometry and electronic properties of the resulting metal complexes.

The 3-methyl group on the pyridine ring has two primary effects:

Steric Hindrance: The methyl group can introduce steric bulk around the coordination sphere, which may influence the preferred coordination geometry and the number of ligands that can coordinate to the metal center. However, being in the 3-position, its steric impact is generally less pronounced than a substituent in the 2- or 6-position. rsc.orgresearchgate.net

Electronic Effect: As an electron-donating group, the methyl group increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom. rsc.org This can lead to stronger metal-nitrogen bonds and affect the electronic properties of the complex, such as redox potentials and the energy of d-d transitions in transition metal complexes.

The nature of the sulfinate group itself, with its potential for S- or O-coordination, adds another layer of complexity and tunability to the system.

Applications of Pyridyl Sulfinate Metal Complexes in Catalysis

While specific catalytic applications of pre-formed metal complexes of 3-methylpyridine-2-sulfinate are not widely reported, the in situ generation of catalytically active species from pyridyl sulfinates and metal precursors is a cornerstone of modern organic synthesis.

Palladium complexes, in particular, are widely used in cross-coupling reactions. Pyridine sulfinates have emerged as effective nucleophilic partners in Suzuki-Miyaura type couplings, offering an alternative to often unstable pyridyl boronic acids. tcichemicals.comrsc.org In these reactions, a palladium(0) catalyst is believed to undergo oxidative addition with an aryl halide, followed by transmetalation with the pyridyl sulfinate and subsequent reductive elimination to form the cross-coupled product. The 3-methylpyridine-2-sulfinate would be a valuable reagent in this context for the synthesis of 2-aryl-3-methylpyridines, which are important structural motifs in pharmaceuticals and functional materials.

The development of well-defined pyridyl sulfinate metal complexes as catalysts could offer advantages in terms of catalyst stability, recyclability, and selectivity. Research in this area is ongoing and holds promise for the design of more efficient and robust catalytic systems.

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of Sodium 3-Methylpyridine-2-Sulfinate and its Complexes

While specific single-crystal X-ray diffraction data for this compound is not extensively available in the public domain, studies on closely related pyridyl sulfonate and sulfinate complexes provide significant structural information. These studies are instrumental in predicting the probable solid-state behavior of this compound.

Research on palladium-catalyzed cross-coupling reactions has shed light on the solid-state structures of palladium complexes involving pyridine-2-sulfinates. acs.org For instance, the formation of five-membered-ring palladacycles with pyridine-2-sulfinate substrates results in thermodynamically stable palladium sulfinate complexes. acs.org The binding mode of the pyridine (B92270) sulfinate to the palladium center is a key determinant of the complex's structure. In some cases, the sulfinate binds to palladium via the oxygen atom rather than the sulfur atom. acs.org The steric bulk on the pyridine ring can also influence the solid-state structure. For example, a tert-butyl group at the 6-position of the pyridine ring can prevent the typical κ²N,O-binding mode, leading to a dimeric solid-state structure. acs.org

A notable example of a structurally characterized pyridyl sulfonate is Ca(3-C₅H₄NSO₃)₂·4H₂O (CPS). nih.gov Although a sulfonate, its structural features, particularly the role of the pyridine ring and the sulfonyl group in crystal packing, offer valuable parallels for understanding pyridyl sulfinates. The crystal structure of CPS reveals a high degree of coplanarity of the pyridine rings, which is a crucial factor for its observed large birefringence. nih.gov This coplanarity is significantly influenced by hydrogen bonding networks within the crystal. nih.gov

Below is a table summarizing the crystallographic data for Ca(3-C₅H₄NSO₃)₂·4H₂O.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Calcium 3-pyridinesulfonate (B15499124) tetrahydrate (CPS) | Ca(C₅H₄NSO₃)₂·4H₂O | Orthorhombic | P2₁2₁2₁ | a = 7.1234(3) Å, b = 11.4567(5) Å, c = 21.3456(9) Å, α = β = γ = 90° | nih.gov |

Analysis of Intermolecular Interactions within Crystal Lattices

The stability and packing of crystals are dictated by a variety of intermolecular interactions. In pyridyl sulfinates, hydrogen bonding and π-π stacking are particularly significant.

Hydrogen bonds are pivotal in defining the architecture of pyridyl sulfinate and sulfonate crystals. In the case of Ca(3-C₅H₄NSO₃)₂·4H₂O, hydrogen bonds play a critical role in stabilizing the structure and influencing the orientation of the pyridine rings. nih.gov Specifically, hydrogen bonds between the water molecules and the sulfonate oxygen atoms, as well as between water molecules themselves, create a robust three-dimensional network. nih.gov This network helps to enforce the coplanar alignment of the pyridine rings, which is essential for the material's optical properties. nih.gov

Similarly, in solvates of sulfamethazine (B1682506) with pyridine and 3-methylpyridine (B133936), extensive three-dimensional hydrogen-bonding networks are observed. nih.gov These interactions involve the sulfonyl oxygen atoms and the amine nitrogen atom, and they contribute significantly to the stability of the crystal structures. nih.gov The study of hydrogen-bond connectivity in sulfonamide crystal structures has revealed preferential patterns, which can aid in predicting the crystal structures of related pharmaceutical solids. nih.gov

The types of hydrogen bonds observed in Ca(3-C₅H₄NSO₃)₂·4H₂O are detailed in the table below.

| Donor | Acceptor | Interaction Type | Role in Crystal Packing | Ref. |

| H₂O | [3-pySO₃]⁻ | O-H···O | Stabilizes and orients the [SO₃] units | nih.gov |

| H₂O | H₂O | O-H···O | Connects different components of the structure | nih.gov |

In the pyridine solvate of sulfamethazine, a short π-π interaction with a centroid-centroid distance of 3.926(3) Å is observed between the pyridine rings of two solvent molecules. nih.gov This interaction, along with a weak intermolecular C-H···π interaction, further stabilizes the crystal packing. nih.gov The suppression of π-π stacking through steric hindrance has been shown to be an effective strategy for enhancing the solid-state emission of flat aromatic molecules, highlighting the importance of controlling these interactions in materials design. rsc.org

Polymorphism and Solvate Formation Research of Pyridyl Sulfinates

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvate formation are critical areas of research in pharmaceuticals and materials science, as different forms can exhibit distinct physical properties. The study of pyridine and 3-methylpyridine solvates of sulfamethazine demonstrates the ability of pyridyl-containing compounds to incorporate solvent molecules into their crystal lattice. nih.gov These solvent molecules actively participate in strong intermolecular interactions, significantly contributing to the stability of the solvated structures. nih.gov

The investigation of different sulfonamide polymorphs has shown that even small changes in molecular structure, such as the addition of a methyl group, can lead to significant differences in hydrogen-bond patterns and crystal packing. nih.gov This underscores the complexity and importance of studying polymorphism in pyridyl sulfinates to ensure the selection of a stable and desired solid form.

Correlation Between Solid-State Structure and Chemical Reactivity

Weakening the Pd–N bond in this complex, for example by introducing an electron-withdrawing group on the pyridyl ring, can increase the rate of SO₂ extrusion and thus enhance the reaction rate. acs.org This demonstrates a clear link between the solid-state structure of the intermediate and the efficiency of the catalytic reaction. Pyridine sulfinates have emerged as stable and effective nucleophilic coupling partners in such reactions, often outperforming the more commonly used but less stable pyridine-2-boronates. nih.govsigmaaldrich.comsemanticscholar.orgrsc.orgbohrium.com

Advanced Analytical Techniques in Pyridyl Sulfinate Research

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are fundamental tools for the definitive structural determination of novel chemical entities. These methods probe the atomic and molecular properties to provide a comprehensive picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, and Solid-State NMR)

For sodium 3-methylpyridine-2-sulfinate, one would anticipate a characteristic singlet for the methyl (CH₃) group protons in the ¹H NMR spectrum. The protons on the pyridine (B92270) ring would likely appear as distinct multiplets, influenced by their positions relative to the sulfinate and methyl groups. In the ¹³C NMR spectrum, separate signals would be expected for the methyl carbon, as well as for each of the unique carbons within the pyridine ring.

Advanced 2D NMR techniques, such as Heteronuclear Multiple-Quantum Correlation (HMQC), can be used to establish correlations between directly bonded ¹H and ¹³C nuclei, confirming assignments. nih.gov Solid-state NMR could be employed to study the compound in its solid form, providing information on its crystalline structure and intermolecular interactions. nih.gov

Table 1: Representative ¹H NMR Data for a Related Pyridine Derivative (Sodium Pyridine-3-sulfonic acid in D₂O)

| Assignment | Chemical Shift (ppm) |

| Pyridine Proton A | 8.948 |

| Pyridine Proton B | 8.676 |

| Pyridine Proton C | 8.237 |

| Pyridine Proton D | 7.602 |

Source: ChemicalBook, CAS 15521-77-4 ¹H NMR Spectrum. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the molecular weight and elemental composition of a compound. This technique would be used to verify the mass of the 3-methylpyridine-2-sulfinate anion, providing strong evidence for the compound's identity. The precise mass measurement helps to distinguish the target compound from potential byproducts with similar molecular weights.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary methods that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would be expected to display strong absorption bands characteristic of the sulfinate group (S-O bonds). Additionally, vibrational modes corresponding to the C-H bonds of the methyl group and the pyridine ring, as well as the C=C and C=N bonds of the aromatic ring, would be present. ncku.edu.tw These spectra serve as a molecular "fingerprint," useful for identification and quality control.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Solution Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within a molecule. Aromatic compounds like pyridyl sulfinates typically exhibit characteristic absorption maxima (λmax) in the UV-Vis range. scispace.com The position and intensity of these absorptions can be influenced by the solvent, providing information about the compound's behavior in solution. ukm.my This technique is also valuable for quantitative analysis, allowing for the determination of concentration in solutions. scispace.com For instance, the analysis of related compounds often involves selecting a specific wavelength for detection and quantification. researchgate.net

Chromatographic Separations in Research Contexts

Chromatographic techniques are indispensable for separating and purifying compounds from reaction mixtures and for analytical assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of compounds and for monitoring the progress of chemical reactions. nih.govscience.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. researchgate.net This would involve optimizing the mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile) and the stationary phase (e.g., a C18 column) to achieve good separation of the target compound from any impurities or starting materials. researchgate.netnih.gov The purity of the compound is typically determined by the area of its peak in the chromatogram relative to the total area of all peaks. chemimpex.comsigmaaldrich.com HPLC is also invaluable for stability studies, as it can separate and quantify degradation products. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. The technique first separates components of a mixture using a gas chromatograph and then provides detailed mass information for each component with a mass spectrometer, allowing for precise identification. nih.gov

In the context of this compound research, GC/MS is invaluable for analyzing the headspace or extracted organic phases of a reaction mixture to identify volatile products, impurities, or degradation compounds. For instance, during thermal decomposition studies or in certain reaction pathways, the sulfinate moiety might be eliminated as sulfur dioxide (SO₂), or side reactions could lead to the formation of volatile pyridine derivatives. The identification of such compounds is crucial for mechanistic elucidation and reaction optimization.

A typical GC/MS analysis involves injecting the volatile components of a sample into the instrument, where they are separated on a capillary column. The temperature of the column is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. nih.govresearchgate.net As each compound elutes, it is ionized, and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum, which acts as a chemical fingerprint. researchgate.net

Table 1: Hypothetical GC/MS Data for Analysis of a this compound Reaction Mixture

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Compound Identification |

| 3.45 | 93, 92, 66, 65 | 3-Methylpyridine (B133936) |

| 4.12 | 64, 48 | Sulfur Dioxide (requires specific detection methods) |

| 8.91 | 125, 92, 79 | 2-Chloro-3-methylpyridine |

| 10.23 | 139, 124, 92 | 3-Methylpyridine-2-thiol |

This table is illustrative and represents potential volatile compounds that could be identified in a reaction involving this compound.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly Cyclic Voltammetry (CV), are fundamental for probing the redox behavior of chemical species. CV measures the current that develops in an electrochemical cell as the voltage is swept back and forth, providing information about the oxidation and reduction potentials of a substance. This is highly relevant for pyridyl sulfinates, as their chemical reactivity can be governed by one- or two-electron transfer pathways. nih.gov

For this compound, CV can be used to determine its oxidation potential, offering insight into its stability and its propensity to act as an electron donor in reactions, such as the formation of electron donor-acceptor (EDA) complexes that can initiate radical pathways. nih.gov Studies on related iron-pyridinophane complexes have demonstrated a direct correlation between the redox potential of the ligand-metal complex and its catalytic activity in C-C coupling reactions. nih.gov Modifying the electronic properties of the pyridine ring directly impacts the redox potential, which in turn regulates reactivity. nih.gov Therefore, understanding the electrochemical properties of this compound is key to predicting and controlling its behavior in such catalytic systems.

In a typical CV experiment, the sulfinate is dissolved in a suitable solvent with a supporting electrolyte, and the potential is scanned between set limits. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which the compound is oxidized and/or reduced, and whether these processes are reversible.

Table 2: Representative Cyclic Voltammetry Parameters for a Pyridyl Sulfinate

| Parameter | Value | Description |

| Solvent System | Acetonitrile (B52724) with 0.1 M TBAPF₆ | A common non-aqueous system for electrochemical analysis. |

| Working Electrode | Glassy Carbon | An inert electrode suitable for a wide potential window. |

| Reference Electrode | Ag/AgCl | A standard reference against which potentials are measured. |

| Scan Rate | 100 mV/s | The rate at which the potential is swept. |

| Anodic Peak Potential (Eₚₐ) | +0.85 V | The potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential (Eₚ꜀) | Not Observed | Indicates an irreversible or quasi-reversible oxidation process. |

This table presents plausible data for an electrochemical experiment to illustrate the type of information obtained.

Advanced Techniques for Solution and Supramolecular Structure Analysis

The behavior of molecules in solution is often dictated by intermolecular interactions that can lead to the formation of larger, ordered structures known as supramolecular assemblies. Neutron scattering techniques are exceptionally well-suited for characterizing such structures and their dynamics over length scales from angstroms to hundreds of nanometers. iaea.orgcea.fr

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure, shape, and interactions of macromolecules, aggregates, or micelles in solution. iaea.org The method involves bombarding a sample with a beam of neutrons and measuring the intensity of the scattered neutrons at very small angles. The resulting scattering pattern provides information on the size and shape of particles in the range of 1 to 100 nm. cea.fr

For this compound, SANS can be employed to study its self-assembly behavior in different solvents. Like surfactants, it possesses a polar head (the sodium sulfinate group) and a less polar tail (the 3-methylpyridine ring), suggesting the potential for micelle formation or aggregation at certain concentrations. SANS can determine the size and shape (e.g., spherical, ellipsoidal) of these aggregates and how they are affected by changes in concentration, temperature, or solvent composition. indiana.eduaps.org This information is critical for understanding the state of the reagent in a reaction solution, which can influence its reactivity.

Table 3: Illustrative SANS Data for this compound in Solution

| Concentration | Dominant Species | Radius of Gyration (R₉) (Å) | Scattering Profile (I(Q) vs. Q) |

| Low | Monomer | N/A (modeled as individual scatterer) | Low intensity, follows monomer form factor |

| High | Spherical Aggregate | 25 | Higher intensity, shows correlation peak indicating inter-particle interactions |

This table illustrates how SANS can differentiate between monomeric and aggregated states of a compound in solution. Q is the scattering vector.

Neutron Spin Echo (NSE) spectroscopy is an advanced neutron scattering technique that provides the highest energy resolution, enabling the study of slow dynamic processes in soft matter and biological systems over time scales from picoseconds to microseconds. esrf.frnist.gov While SANS provides a static picture of the structure, NSE provides a "movie," revealing how these structures move and fluctuate over time. frontiersin.org

If SANS studies indicate that this compound forms aggregates or other supramolecular structures, NSE can be used to probe their dynamics. For example, NSE can measure the diffusion coefficient of these aggregates, providing insight into their hydrodynamic size and interactions with the solvent. It can also detect internal modes of motion, such as shape fluctuations of micelles or the dynamics of polymer chains in solution. frontiersin.orgornl.gov This dynamic information is complementary to the structural data from SANS and is essential for building a complete model of the sulfinate's behavior in the solution phase.

Table 4: Example of Dynamic Parameters Obtainable from NSE

| System | Dynamic Process Studied | Fourier Time (τ) Range | Measured Parameter |

| Sulfinate Aggregates in D₂O | Center-of-mass diffusion | 0.1 - 100 ns | Diffusion Coefficient (D) |

| Sulfinate in Polymer Solution | Polymer chain relaxation | 1 - 500 ns | Intermediate Scattering Function I(Q,t) |

This table shows the types of dynamic processes that can be investigated with NSE, providing information beyond static structural analysis.

Computational and Theoretical Investigations of Sodium 3 Methylpyridine 2 Sulfinate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic and organometallic compounds, including sodium 3-methylpyridine-2-sulfinate.

Predicting Reaction Mechanisms, Energy Profiles, and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction mechanisms, the determination of reaction energy profiles, and the characterization of transient species like transition states. For this compound, DFT could be employed to study its role in various reactions, such as cross-coupling reactions where related pyridine (B92270) sulfinates have shown significant promise. nih.govrsc.org

A key area of investigation would be the desulfinative cross-coupling reactions, where pyridine sulfinates act as nucleophilic partners. nih.govrsc.org DFT calculations can elucidate the step-by-step mechanism, including the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be used to calculate the energies of intermediates and transition states, as illustrated in the following table:

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Pd(0)L2 + Ar-X | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Pd(II)(Ar)(X)L2 | -5.7 |

| 4 | Ligand Exchange with Sulfinate | -2.1 |

| 5 | Reductive Elimination TS | +20.5 |

| 6 | Pd(0)L2 + Ar-Pyridine | -25.0 |

This is a hypothetical energy profile for illustrative purposes.

Furthermore, DFT can be used to understand the regioselectivity of reactions involving the pyridine ring. The electronic nature of the substituents and the reaction conditions can be modeled to predict whether a reaction will occur at the C2, C4, or C6 position of the pyridine ring. nih.gov Studies on the base-mediated C-H sulfonylation of pyridine have shown that the choice of base and solvent can significantly influence the regioselectivity, a phenomenon that can be rationalized through DFT calculations of the competing reaction pathways. chemrxiv.org

Modeling Spectroscopic Properties and Chemical Shifts

DFT calculations are a powerful tool for predicting various spectroscopic properties, including NMR and IR spectra. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to obtain theoretical spectra that can be compared with experimental data to confirm molecular structures.

For this compound, DFT could be used to predict the 1H and 13C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The accuracy of these predictions can be high, often within a few ppm of experimental values, aiding in the assignment of complex spectra. nih.gov

Below is an illustrative table of calculated versus hypothetical experimental chemical shifts for the pyridine ring protons of 3-methylpyridine (B133936).

| Proton | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| H2 | 8.45 | 8.42 |

| H4 | 7.28 | 7.25 |

| H5 | 7.65 | 7.61 |

| H6 | 8.49 | 8.46 |

These are illustrative values.

Quantification and Characterization of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in solution. DFT methods, particularly when combined with techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can quantify and characterize these interactions. For this compound, interactions such as ion-pairing between the sodium cation and the sulfinate anion, as well as potential anion-π interactions involving the electron-deficient pyridine ring, are of interest. nih.gov

The interaction between the sodium ion and the sulfinate group can be characterized by calculating the interaction energy and analyzing the charge transfer between the two moieties. NBO analysis can reveal the nature of the orbitals involved in the interaction. Anion-π interactions, though less common than cation-π interactions, are known to occur between anions and electron-poor aromatic rings. nih.gov DFT can be used to calculate the geometry and strength of such interactions.

Molecular Dynamics Simulations for Solvation Phenomena and Interfacial Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time, such as solvation and interfacial phenomena. For this compound, MD simulations can offer insights into its behavior in different solvent environments and its interactions at interfaces.

The solvation of this compound in various solvents can be simulated to understand the structure of the solvation shells around the sodium ion and the sulfinate group. ebi.ac.uk The radial distribution functions (RDFs) obtained from MD simulations can reveal the average distances and coordination numbers of solvent molecules around the solute. This information is crucial for understanding the solubility and reactivity of the compound in different media.

MD simulations are also a valuable tool for studying the behavior of molecules at interfaces, for example, at a liquid-solid or liquid-air interface. nih.govresearchgate.net For a functionalized pyridine like this compound, MD simulations could be used to predict its orientation and conformation at an interface, which is relevant for applications in areas like surface modification and catalysis. The work of separation and adhesion at an interface can be calculated from MD simulations, providing a measure of the interfacial strength. nih.govresearchgate.net

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, including but not limited to DFT, provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, these studies can elucidate key electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important reactivity descriptors. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For a sulfinate, the HOMO is typically localized on the sulfinate group, making it a good nucleophile.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a negative potential around the sulfinate oxygen atoms and a positive potential near the sodium ion and potentially on the pyridine ring, guiding the approach of electrophiles and nucleophiles.

Other reactivity descriptors that can be calculated include global hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Methylpyridine | -6.65 | -0.39 | 6.26 |

| This compound | -4.89 | -0.12 | 4.77 |

These are illustrative values based on typical trends for related compounds.

Future Prospects and Emerging Research Avenues for Pyridyl Sulfinate Chemistry

Development of Novel Catalytic Systems for Sustainable Pyridyl Sulfinate Transformations

The development of sustainable catalytic systems is a cornerstone of modern chemistry, and pyridyl sulfinate transformations are no exception. Current research is geared towards creating more efficient, selective, and environmentally benign methods for the synthesis and functionalization of pyridyl sulfinates.

Palladium-catalyzed cross-coupling reactions have been instrumental in demonstrating the utility of pyridyl sulfinates as effective nucleophilic partners. nih.govresearchgate.net These reactions offer a powerful alternative to traditional methods, such as the Suzuki-Miyaura coupling, which often face challenges with the instability of pyridine-2-boronic acids. nih.govgranulesindia.com Future efforts will likely focus on developing catalysts that operate under milder conditions, utilize lower catalyst loadings, and are compatible with a broader range of functional groups. The use of well-defined palladium-phosphine complexes continues to be an active area of investigation, with the goal of optimizing reaction efficiency and scope. researchgate.net

Beyond palladium, the exploration of other transition metal catalysts, as well as metal-free catalytic systems, is a promising avenue. Photocatalysis, for instance, has emerged as a powerful tool for radical-mediated transformations. nih.gov Visible-light-driven methods that enable the generation of sulfonyl radicals from sulfinates under catalyst-free conditions are particularly attractive from a green chemistry perspective. nih.gov These approaches allow for the direct sulfonylation of various organic molecules, expanding the reactivity profile of pyridyl sulfinates.

The quest for sustainability also involves the use of greener solvents and the development of recyclable catalytic systems. While many current methods employ organic solvents, future research will likely explore the use of water or other environmentally friendly media for pyridyl sulfinate transformations.

Exploration of Undiscovered Reactivity Modes and Synthetic Methodologies

The reactivity of pyridyl sulfinates is multifaceted, and researchers are continuously uncovering new ways to harness their synthetic potential. The ability of sulfinates to act as sources of sulfonyl radicals, nucleophiles, and electrophiles under different reaction conditions makes them incredibly versatile building blocks.

One of the most exciting areas of exploration is the divergent reactivity of pyridyl sulfinates. By carefully controlling reaction parameters such as light, base, and catalyst, it is possible to steer the reaction towards different products from the same starting materials. nih.gov For example, the combination of pyridinium (B92312) salts and sulfinates can lead to either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines by switching between one- and two-electron pathways. nih.gov This orthogonal reactivity opens up new possibilities for the rapid diversification of molecular scaffolds.

The development of novel synthetic methodologies that utilize pyridyl sulfinates is another key research direction. This includes their application in multicomponent reactions, which allow for the construction of complex molecules in a single step. The ability to incorporate pyridyl and sulfonyl moieties simultaneously into a molecule is highly valuable for the synthesis of biologically active compounds and functional materials.

Furthermore, the exploration of pyridyl sulfinates in C-H functionalization reactions is a burgeoning field. Direct C-H sulfonylation of pyridines and other heterocycles offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. d-nb.info

Integration of Pyridyl Sulfinates in Materials Science and Functional Assemblies

The unique electronic and structural properties of the pyridine (B92270) ring make it a valuable component in functional materials. The introduction of a sulfinate group provides a versatile handle for further functionalization and for tuning the properties of these materials.